molecular formula C5H7NO2 B13341671 2,3-dihydro-1H-pyrrole-5-carboxylic acid

2,3-dihydro-1H-pyrrole-5-carboxylic acid

Cat. No.: B13341671
M. Wt: 113.11 g/mol
InChI Key: CELGZUZZTJEZAF-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, oxidative cyclization of β-enaminones has been employed, involving a rearrangement step after ring formation .

Industrial Production Methods

Industrial production methods for 4,5-Dihydro-1H-pyrrole-2-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative cyclization reactions, forming pyrrolin-4-ones . It can also undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include iodine, nickel (II) catalysts, and chiral scandium (III) complexes . Reaction conditions often involve refluxing in solvents such as methanol or dimethylformamide (DMF) and the use of oxidizing agents like iodine .

Major Products Formed

The major products formed from the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include pyrrolin-4-ones and various substituted pyrrole derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its versatile reactivity and potential for forming a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrole-5-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8)

InChI Key

CELGZUZZTJEZAF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C1)C(=O)O

Origin of Product

United States

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